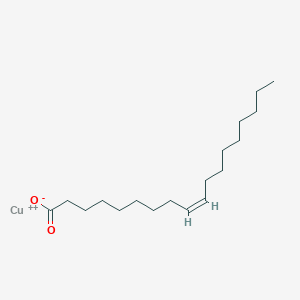

Oleic acid, copper salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oleic acid, copper salt, also known as copper oleate, is a metal soap formed by the reaction of oleic acid with copper ions. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Copper oleate is known for its applications in various fields, including as a catalyst, in the preparation of copper nanoparticles, and in the production of antifouling paints.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper oleate can be synthesized through several methods, including chemical reduction and co-precipitation. One common method involves the reaction of copper chloride with oleic acid in the presence of a reducing agent such as sodium formaldehyde sulfoxylate. The reaction is typically carried out in a solvent like acetone, and surfactants such as polyvinyl alcohol or polyvinyl pyrrolidone are used to prevent agglomeration and oxidation of the copper nanoparticles .

Industrial Production Methods: In industrial settings, copper oleate is often produced by reacting copper sulfate with oleic acid in an aqueous medium. The reaction mixture is heated and stirred to ensure complete reaction, and the resulting copper oleate is then separated and purified. This method is scalable and suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Copper oleate undergoes various chemical reactions, including:

Oxidation: Copper oleate can be oxidized to form copper oxide (CuO) and other copper compounds.

Reduction: It can be reduced to metallic copper under certain conditions.

Substitution: Copper oleate can participate in substitution reactions where the oleate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Ligands such as phosphines or amines can be used in substitution reactions.

Major Products:

Oxidation: Copper oxide (CuO) and other copper oxides.

Reduction: Metallic copper.

Substitution: Copper complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Copper oleate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of copper nanoparticles, which have applications in catalysis, electronics, and materials science.

Biology: Copper nanoparticles synthesized from copper oleate are studied for their antimicrobial properties and potential use in medical devices.

Medicine: Copper oleate is explored for its potential in drug delivery systems and as an antifungal agent.

Wirkmechanismus

Copper oleate can be compared with other metal soaps such as zinc oleate and lead oleate:

Zinc Oleate: Similar to copper oleate, zinc oleate is used in antifouling paints and as a catalyst. zinc oleate has different solubility properties and is less toxic than copper oleate.

Lead Oleate: Lead oleate is also used in paints and coatings, but it is highly toxic and has been largely phased out due to environmental and health concerns.

Uniqueness: Copper oleate is unique due to its balance of catalytic activity, antimicrobial properties, and relatively lower toxicity compared to lead compounds. Its ability to form stable copper nanoparticles makes it valuable in nanotechnology and materials science .

Vergleich Mit ähnlichen Verbindungen

- Zinc oleate

- Lead oleate

- Aluminum oleate

Biologische Aktivität

Oleic acid, a monounsaturated fatty acid, has garnered significant attention in the field of biochemistry and pharmacology due to its various biological activities. When complexed with copper, oleic acid forms a copper salt that exhibits unique properties and potential therapeutic applications. This article explores the biological activity of oleic acid, copper salt, focusing on its synthesis, structural characteristics, and biological implications.

Synthesis and Structural Characteristics

Oleic acid reacts with copper(II) acetate to produce copper oleate, a form of oleic acid copper salt. This reaction can be facilitated in a hexane environment, where oleic acid acts as a surfactant, stabilizing the resulting nanoparticles and influencing their morphology . The synthesis method significantly affects the structural properties of the resulting copper oxide (CuO) nanostructures. For instance, varying the amount of oleic acid during synthesis yields different morphologies such as nano feathers and hexagonal sheets, which are characterized by high crystallinity and thermal stability .

Table 1: Morphological Features of CuO Nanostructures

| Oleic Acid Volume (mL) | Morphology Type | Size Range (nm) | Thickness (nm) |

|---|---|---|---|

| 0.5056 | Nano feathers | 200 - 1000 | 3 - 20 |

| 2.528 | Solid hexagonal sheets | 50 - 150 | 5 - 30 |

| Hollow hexagonal sheets | 200 - 350 | 5 - 30 |

Biological Activity

The biological activity of oleic acid and its copper salt has been studied extensively. Research indicates that oleic acid exhibits several beneficial effects:

- Antitumoral Activity : Oleic acid has been shown to induce apoptosis in cancer cells, thereby reducing tumor growth .

- Cardioprotective Effects : It modulates lipid profiles and enhances insulin sensitivity, contributing to cardiovascular health .

- Antifungal Properties : Oleic acid demonstrates antifungal activity against various pathogenic fungi .

When combined with copper ions, the biological activity may be enhanced due to the synergistic effects of both components. Copper is known for its role in enzymatic reactions and may contribute to the overall efficacy of the copper salt in therapeutic applications.

Case Studies

- Antitumoral Effects : A study investigated the effects of oleic acid on human cancer cell lines. The results indicated that oleic acid significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

- Cardiovascular Health : In a clinical trial involving individuals with metabolic syndrome, supplementation with oleic acid improved lipid profiles and reduced markers of inflammation. Patients exhibited improved insulin sensitivity after consistent intake of oleic acid-rich diets .

- Nanoparticle Stability : Research on copper nanoparticles stabilized by oleic acid showed that these nanoparticles maintained their size and shape over extended periods under nitrogen atmospheres. This stability is crucial for their application in drug delivery systems .

Eigenschaften

CAS-Nummer |

10402-16-1 |

|---|---|

Molekularformel |

C18H33CuO2 |

Molekulargewicht |

345.0 g/mol |

IUPAC-Name |

copper(1+);(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |

InChI-Schlüssel |

NFRRPHPZDNJENC-KVVVOXFISA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2] |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+] |

Key on ui other cas no. |

1120-44-1 |

Piktogramme |

Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.